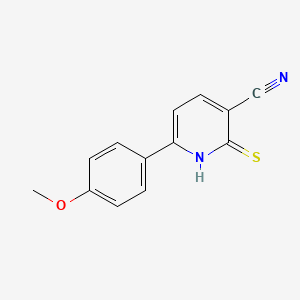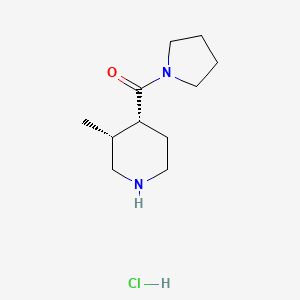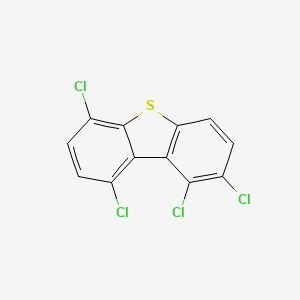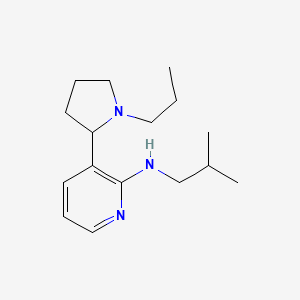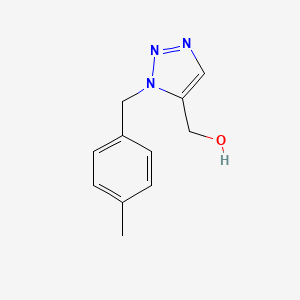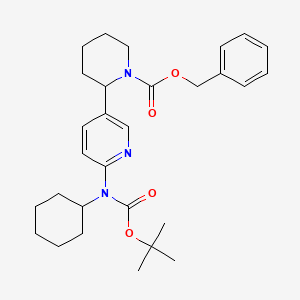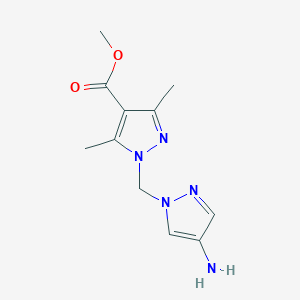
4-Chloro-N-((5-(4-nitrophenyl)-1H-1,2,4-triazol-3-yl)methyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-N-((5-(4-nitrophenyl)-1H-1,2,4-triazol-3-yl)methyl)aniline is an organic compound that features a chloroaniline moiety linked to a triazole ring, which is further substituted with a nitrophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-((5-(4-nitrophenyl)-1H-1,2,4-triazol-3-yl)methyl)aniline typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be synthesized by reacting hydrazine derivatives with appropriate nitriles under acidic or basic conditions.
Nitration: The nitrophenyl group is introduced through a nitration reaction, where an aromatic compound is treated with a mixture of concentrated nitric acid and sulfuric acid.
Chlorination: The chloroaniline moiety is introduced by reacting aniline with chlorine gas or other chlorinating agents.
Coupling Reaction: The final step involves coupling the triazole ring with the chloroaniline moiety, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-N-((5-(4-nitrophenyl)-1H-1,2,4-triazol-3-yl)methyl)aniline undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophilic substitution reactions often use bases such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted aniline derivatives.
Applications De Recherche Scientifique
4-Chloro-N-((5-(4-nitrophenyl)-1H-1,2,4-triazol-3-yl)methyl)aniline has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Agrochemicals: It is explored as a potential active ingredient in pesticides and herbicides.
Mécanisme D'action
The mechanism of action of 4-Chloro-N-((5-(4-nitrophenyl)-1H-1,2,4-triazol-3-yl)methyl)aniline involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors involved in microbial or cancer cell proliferation.
Pathways Involved: The compound may inhibit key pathways such as DNA synthesis or protein synthesis, leading to cell death or growth inhibition.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Chloro-N-(4-nitrophenyl)aniline
- 4-Chloro-N-(3-nitrophenyl)aniline
- 4-Chloro-N-(2-nitrophenyl)aniline
Uniqueness
4-Chloro-N-((5-(4-nitrophenyl)-1H-1,2,4-triazol-3-yl)methyl)aniline is unique due to the presence of the triazole ring, which imparts distinct chemical and biological properties compared to other chloroaniline derivatives. The triazole ring enhances its stability and reactivity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C15H12ClN5O2 |
|---|---|
Poids moléculaire |
329.74 g/mol |
Nom IUPAC |
4-chloro-N-[[3-(4-nitrophenyl)-1H-1,2,4-triazol-5-yl]methyl]aniline |
InChI |
InChI=1S/C15H12ClN5O2/c16-11-3-5-12(6-4-11)17-9-14-18-15(20-19-14)10-1-7-13(8-2-10)21(22)23/h1-8,17H,9H2,(H,18,19,20) |
Clé InChI |
KUUBBQDCQIMYFJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=NNC(=N2)CNC3=CC=C(C=C3)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



